1-Chloro-6-iodoperfluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-iodoperfluorohexane is a halogenated perfluoroalkane with the molecular formula C6ClF12I. It is characterized by the presence of both chlorine and iodine atoms attached to a perfluorinated hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-6-iodoperfluorohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-chloro-6-bromoperfluorohexane with sodium iodide in an aprotic solvent such as acetone. The reaction is typically carried out at elevated temperatures to facilitate the exchange of bromine with iodine .
Industrial Production Methods
Industrial production of this compound may involve similar halogen exchange reactions on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6-iodoperfluorohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as cyanide or thiolate ions, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-chloro-6-hydroperfluorohexane using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex fluorinated compounds
Common Reagents and Conditions
Sodium Iodide: Used in halogen exchange reactions.
Lithium Aluminum Hydride: Employed in reduction reactions.
Organometallic Reagents: Utilized in coupling reactions to form new carbon-carbon bonds
Major Products Formed
1-Chloro-6-hydroperfluorohexane: Formed through reduction.
Various Substituted Perfluorohexanes: Formed through substitution and coupling reactions
Scientific Research Applications
1-Chloro-6-iodoperfluorohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 1-chloro-6-iodoperfluorohexane depends on the specific application. In chemical reactions, it acts as a source of fluorinated intermediates that can undergo further transformations. In biological applications, its fluorinated structure may interact with biological molecules, enhancing imaging contrast or facilitating targeted delivery of therapeutic agents .
Comparison with Similar Compounds
1-Chloro-6-iodoperfluorohexane can be compared with other halogenated perfluoroalkanes, such as:
1-Bromo-6-iodoperfluorohexane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-6-bromoperfluorohexane: Contains both chlorine and bromine atoms.
1-Iodo-6-fluoroperfluorohexane: Contains iodine and fluorine atoms.
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLCOZPKBKKNKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF12I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371479 |
Source
|
Record name | 1-Chloro-6-iodoperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16486-97-8 |
Source
|
Record name | 1-Chloro-6-iodoperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-6-iodoperfluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.